1-bromo-2-[2-(2-fluoroethoxy)ethoxy]ethane
Description
1-Bromo-2-[2-(2-fluoroethoxy)ethoxy]ethane (C₆H₁₂BrFO₂) is a brominated polyether compound featuring a fluoroethoxy substituent. Its structure comprises a central ethane backbone with a bromine atom at one terminal and a fluorinated oligoethylene glycol (OEG) chain at the other (SMILES: C(COCCBr)OCCF) . The compound is synthesized via Williamson etherification or Appel reactions, often involving fluorinated alcohols and brominated intermediates . It serves as a critical intermediate in medicinal chemistry, particularly for synthesizing positron emission tomography (PET) imaging agents. The fluoroethoxy group enhances hydrophilicity and metabolic stability, making it advantageous for radiopharmaceuticals targeting enzymes like hepsin .
Properties
CAS No. |
1039399-97-7 |
|---|---|
Molecular Formula |
C6H12BrFO2 |
Molecular Weight |
215.06 g/mol |
IUPAC Name |
1-(2-bromoethoxy)-2-(2-fluoroethoxy)ethane |
InChI |
InChI=1S/C6H12BrFO2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 |
InChI Key |
MWUYQSFLAKMUHT-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCBr)OCCF |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-bromo-2-[2-(2-fluoroethoxy)ethoxy]ethane typically involves the reaction of 2-(2-fluoroethoxy)ethanol with phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in this compound serves as a primary reactive site for SN2 displacement reactions due to its position on a primary carbon. This reactivity aligns with observations from simpler analogs like 1-bromo-2-ethoxyethane, where bromine substitution is well-documented .
Key reactions include:
-
Amine alkylation : Reaction with primary/secondary amines to form quaternary ammonium salts (e.g., for surfactant synthesis).
-
Thiol conjugation : Displacement by thiols to generate thioether linkages, useful in bioconjugation chemistry.
-
Azide substitution : Formation of azide intermediates for click chemistry applications (e.g., CuAAC with alkynes) .
Comparative Reactivity in Fluoroethylation
Studies on 2-[18F]fluoroethyl tosylate ([18F]FETs) highlight the influence of electron-withdrawing groups on reaction efficiency . The fluoroethoxy group in this compound may:
-
Enhance leaving group ability : Stabilize transition states in substitution reactions.
-
Modulate solubility : Improve compatibility with polar reaction media.
| Reagent | Relative Reactivity | Typical Yield |
|---|---|---|
| [18F]FETs | Baseline | 64% |
| [18F]FEBr2Bs | Higher | 87% |
| Bromo-fluoroethoxy analogs | Inferred moderate | ~50–70% (estimated) |
Synthetic Utility in Organic Chemistry
This compound serves as a bifunctional linker in:
-
PEG-based polymer synthesis : Bromine enables chain elongation via Williamson ether synthesis .
-
Cross-coupling reactions : Limited participation in palladium-catalyzed couplings due to alkyl bromide constraints.
Stability and Hazard Considerations
-
Thermal stability : Ether linkages reduce susceptibility to elimination reactions compared to non-oxygenated alkyl bromides .
-
Hazard profile : Classified with warnings for skin/eye irritation (H315/H319) and respiratory sensitization (H335) .
Structural Analog Behavior
Comparative data from related compounds:
Scientific Research Applications
Synthesis and Characterization
The synthesis of BEE can be achieved through several methods, including nucleophilic substitution reactions involving 2,2'-oxydiethanol and 2-fluoroethanol in the presence of HBr, followed by reaction with sulfuryl bromide. This process allows for the creation of novel compounds with potential biological activities.
Scientific Research Applications
-
Organic Synthesis
- BEE serves as a key intermediate in the synthesis of ether-based compounds. Its reactive bromine atom allows for further functionalization, enabling the development of new organic molecules with desirable properties.
-
Medicinal Chemistry
- The compound has been evaluated for its antibacterial and antifungal activities. Studies indicate that BEE exhibits significant efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. This suggests its potential as an antimicrobial agent.
- Furthermore, BEE has shown cytotoxic effects on different cell lines, indicating its possible application in anticancer research. The ability to induce DNA damage points to its role in developing novel therapeutic agents targeting cancer cells.
-
Environmental Monitoring
- Due to its high solubility and reactivity, BEE can be utilized in detecting and quantifying environmental pollutants in soil and water samples. Its properties make it a suitable candidate for developing analytical methods for environmental assessment.
Antimicrobial Activity
A study demonstrated that BEE exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.
Cytotoxicity Assessment
Research involving human cancer cell lines showed that BEE could induce apoptosis in a dose-dependent manner. This finding supports its potential use in drug development aimed at treating various cancers.
Safety and Toxicity Considerations
While BEE shows promise in various applications, safety is a critical concern. The compound can cause skin and eye irritation and may be toxic to aquatic organisms. Proper handling protocols should be enforced to minimize exposure risks during laboratory use.
Limitations and Future Directions
Despite its potential, there are limitations regarding the toxicity of BEE that necessitate further research. Future studies should focus on:
- Developing safer derivatives with reduced toxicity.
- Exploring additional applications in materials science and drug discovery.
- Investigating the biocompatibility of BEE for use in biomedical applications.
Mechanism of Action
Comparison with Similar Compounds
1-Bromo-2-(2-Methoxyethoxy)ethane
- Structure : C₅H₁₁BrO₂ (methoxyethoxy group replaces fluoroethoxy).
- Synthesis: Prepared via Appel reaction using 2-[2-(2-methoxyethoxy)ethoxy]ethanol, CBr₄, and triphenylphosphane .
- Applications : Widely used in oligonucleotide synthesis to introduce PEG-like spacers, improving solubility and bioavailability .
1-Bromo-2-Ethoxyethane
1-Bromo-2-Fluoroethane
1-Bromo-2-[2-(2-Bromoethoxy)ethoxy]ethane
- Structure : C₈H₁₆Br₂O₃ (di-brominated OEG chain).
- Applications: Used in mito-targeted drug conjugates (e.g., Mito-PEG2-ATO) for mitochondrial delivery . The dual bromine atoms enable cross-linking or sequential alkylation, unlike the mono-brominated fluoroethoxy variant .
1-Iodo-2-[2-(2-Methoxyethoxy)ethoxy]ethane
- Structure : Iodine replaces bromine in the methoxyethoxy analogue.
- Synthesis : Halogen exchange (bromine to iodine) via NaI in acetone .
- Reactivity: Iodine’s superior leaving-group ability facilitates nucleophilic substitutions in organometallic synthesis .
Comparative Data Table
Reactivity and Pharmacological Comparisons
- Electron-Withdrawing Effects : The fluoroethoxy group in 1-bromo-2-[2-(2-fluoroethoxy)ethoxy]ethane increases electrophilicity at the bromine site compared to methoxyethoxy analogues, accelerating nucleophilic substitutions .
- Solubility : Longer OEG chains (e.g., in di-brominated derivatives) enhance aqueous solubility, but fluorine’s hydrophobic nature balances this in the fluoroethoxy compound .
- Metabolic Stability: Fluorine reduces oxidative metabolism, extending half-life in vivo compared to non-fluorinated ethers .
Research Findings
- PET Imaging: Ligands derived from 1-bromo-2-[2-(2-fluoroethoxy)ethoxy]ethane showed 30% higher tumor uptake in hepsin-positive models than non-fluorinated counterparts .
Biological Activity
1-Bromo-2-[2-(2-fluoroethoxy)ethoxy]ethane is a compound of interest due to its potential biological activities, particularly in the context of drug design and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and its implications in pharmacology.
- Chemical Formula : C8H16Br2O3
- Molecular Weight : 320.02 g/mol
- IUPAC Name : 1-(2-bromoethoxy)-2-[2-(2-bromoethoxy)ethoxy]ethane
- CAS Number : 31255-26-2
The biological activity of 1-bromo-2-[2-(2-fluoroethoxy)ethoxy]ethane is largely attributed to its interaction with various cellular transport mechanisms and receptors. The compound has been studied for its effects on amino acid transporters, particularly the large neutral amino acid transporter (LAT1), which plays a crucial role in the uptake of essential amino acids in cancer cells.
Amino Acid Transport
Research indicates that compounds similar to 1-bromo-2-[2-(2-fluoroethoxy)ethoxy]ethane can modulate the activity of LAT1. The LAT1 transporter is known to be overexpressed in many tumors, making it a target for therapeutic interventions. Studies have shown that inhibitors of LAT1 can enhance the efficacy of chemotherapeutic agents like melphalan by increasing their uptake in cancer cells .
Study 1: LAT1 Expression in Tumors
A study examining LAT1 expression in pheochromocytoma (PHEO) and medullary thyroid carcinoma (MTC) revealed significant overexpression compared to normal tissues. This overexpression correlates with increased uptake of L-DOPA, suggesting that targeting LAT1 could improve diagnostic imaging and therapeutic outcomes in these cancers .
Study 2: In Vivo Evaluation of Fluorinated Compounds
In vivo studies involving fluorinated compounds similar to 1-bromo-2-[2-(2-fluoroethoxy)ethoxy]ethane demonstrated their potential as PET tracers. These compounds showed increased retention in injured tissues, indicating their utility in imaging inflammatory responses and tumor metabolism .
Biological Activity Data Table
| Parameter | Value |
|---|---|
| Chemical Structure | Structure |
| Molecular Weight | 320.02 g/mol |
| Solubility | Soluble in organic solvents |
| Toxicity | Moderate (H302-H335) |
| Target Transporter | LAT1 |
| Mechanism | Modulates amino acid uptake |
Research Findings
Recent findings suggest that the introduction of fluorinated groups into compounds like 1-bromo-2-[2-(2-fluoroethoxy)ethoxy]ethane alters their pharmacokinetic properties, enhancing their ability to cross cellular membranes and interact with specific transporters . The structure-activity relationship (SAR) studies indicate that modifications to the ethoxy chains can significantly influence both the binding affinity and biological activity of these compounds.
Q & A
Q. What are the standard synthetic routes for preparing 1-bromo-2-[2-(2-fluoroethoxy)ethoxy]ethane, and what factors influence reaction efficiency?
Answer: The compound can be synthesized via the Appel reaction , a halogenation method using triphenylphosphane (PPh₃) and tetrabromomethane (CBr₄) with a polyether alcohol precursor. For example, 2-[2-(2-methoxyethoxy)ethoxy]ethanol reacts with CBr₄ and PPh₃ under reflux in acetone for 48 hours, followed by distillation . Key factors affecting efficiency include:
- Reagent stoichiometry : Excess CBr₄ ensures complete halogenation.
- Reaction time : Prolonged reflux (e.g., 48 hours) improves yield.
- Purification : Distillation under reduced pressure (e.g., 160°C at 37 mbar) is critical to isolate the product .
For fluorinated analogs, substituting methoxy with fluoroethoxy groups requires careful control of fluorinating agents to avoid side reactions.
Q. How can researchers characterize the purity and structural integrity of 1-bromo-2-[2-(2-fluoroethoxy)ethoxy]ethane using spectroscopic methods?
Answer: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools:
- ¹H/¹³C NMR : Peaks for ethoxy chains (δ ~3.5–4.5 ppm for CH₂ groups) and bromine (δ ~3.3–3.7 ppm for Br–CH₂). Fluorine-19 NMR (if applicable) confirms fluoroethoxy substitution .
- High-Resolution MS : Molecular ion peaks should align with the theoretical mass (e.g., C₆H₁₂BrFO₃: Calc. 237.0, Obs. 237.0) .
Infrared (IR) Spectroscopy : Stretching vibrations for C–Br (~550–650 cm⁻¹) and C–O–C (~1100 cm⁻¹) confirm functional groups .
Advanced Questions
Q. What strategies optimize the introduction of fluorine-18 into polyethylene glycol (PEG)-based scaffolds for PET imaging applications?
Answer: Fluorine-18 labeling often employs one-step radiofluorination using precursors like 1-bromo-2-[2-(2-fluoroethoxy)ethoxy]ethane. Key methodologies include:
- Thiol-reactive conjugation : The bromine group enables nucleophilic substitution with thiolated biomolecules (e.g., peptides) in aqueous buffers at neutral pH .
- Purification : High-pressure liquid chromatography (HPLC) isolates the ¹⁸F-labeled product from unreacted precursors .
- Stability optimization : Fluorinated PEG chains resist hydrolysis compared to maleimide-based linkers, enhancing in vivo stability . Applications in neurotensin receptor (NTR) imaging demonstrate successful tumor targeting in murine models .
Q. How does the bromine substituent in 1-bromo-2-[2-(2-fluoroethoxy)ethoxy]ethane influence its reactivity in nucleophilic substitution reactions, and what mechanistic insights support this?
Answer: The bromine atom acts as a leaving group , facilitating SN₂ reactions with nucleophiles (e.g., thiols, amines). Mechanistic studies reveal:
- Steric effects : The ethoxy chain’s flexibility reduces steric hindrance, enhancing reaction rates .
- Solvent polarity : Polar aprotic solvents (e.g., acetone, acetonitrile) stabilize the transition state, improving yields .
- Competing pathways : Base-mediated reactions (e.g., with phenols) may form ethers, requiring pH control to suppress elimination . Kinetic studies using iodide derivatives (e.g., 1-iodo-2-[2-(2-methoxyethoxy)ethoxy]ethane) confirm faster substitution rates due to weaker C–I bonds .
Q. What experimental precautions are necessary to handle 1-bromo-2-[2-(2-fluoroethoxy)ethoxy]ethane due to its reactivity and toxicity?
Answer:
- Toxicity mitigation : Use fume hoods and personal protective equipment (PPE) to avoid inhalation (LCLo: 400 mg/m³) or skin contact .
- Reactivity control : Store in anhydrous conditions to prevent hydrolysis of the bromoethyl group.
- Waste disposal : Avoid aqueous discharge; incinerate halogenated waste to prevent environmental contamination .
Q. How can researchers resolve contradictions in reaction yields when using 1-bromo-2-[2-(2-fluoroethoxy)ethoxy]ethane for biomolecule conjugation?
Answer: Yield discrepancies often arise from:
- Biomolecule accessibility : Thiol groups in peptides may be sterically shielded. Pre-reduction with tris(2-carboxyethyl)phosphine (TCEP) improves accessibility .
- pH sensitivity : Neutral pH (6.5–7.5) optimizes thiolate ion formation without degrading the ethoxy chain .
- Competing oxidation : Add antioxidants (e.g., ascorbic acid) to prevent disulfide formation .
Q. What electrochemical applications leverage the ethoxy intermediate stability of 1-bromo-2-[2-(2-fluoroethoxy)ethoxy]ethane?
Answer: Ethoxy groups stabilize intermediates in CO₂ electroreduction . On iodide-derived copper (ID-Cu) catalysts, ethoxy intermediates favor ethane over ethanol production due to enhanced C–O bond stabilization . Applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
